molecular formula C11H20O5 B11958351 Diethyl ethyl(methoxymethyl)propanedioate CAS No. 38348-55-9

Diethyl ethyl(methoxymethyl)propanedioate

Katalognummer: B11958351
CAS-Nummer: 38348-55-9
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: BISQXVSECVJNHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl ethyl(methoxymethyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl and methoxymethyl groups. This compound is known for its versatility in organic synthesis and is used as a building block in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl ethyl(methoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl ethyl(methoxymethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Decarboxylation: Heating with aqueous HCl.

    Alkylation: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium ethoxide).

Major Products Formed

    Hydrolysis: Carboxylic acids.

    Decarboxylation: Substituted monocarboxylic acids.

    Alkylation: Dialkylated malonic esters.

Wirkmechanismus

The mechanism of action of diethyl ethyl(methoxymethyl)propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a precursor to active drug molecules that interact with biological targets such as enzymes and receptors .

Eigenschaften

CAS-Nummer

38348-55-9

Molekularformel

C11H20O5

Molekulargewicht

232.27 g/mol

IUPAC-Name

diethyl 2-ethyl-2-(methoxymethyl)propanedioate

InChI

InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3

InChI-Schlüssel

BISQXVSECVJNHH-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC)(C(=O)OCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.